5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime
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Overview
Description
5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime typically involves multiple steps. One common method includes the nitration of benzimidazole derivatives using nitric acid or a sulfuric-nitric acid mixture . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitro and aldehyde functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation of the aldehyde group can produce carboxylic acids.
Scientific Research Applications
5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death in rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-carboxaldehyde: Lacks the nitro and oxime groups, resulting in different chemical reactivity and biological activity.
2-Nitrobenzaldehyde: Contains a nitro group but lacks the benzimidazole moiety, leading to different applications and properties.
5-Nitrobenzimidazole: Similar in structure but without the phenylmethyl and oxime groups, affecting its overall activity and use.
Uniqueness
5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
150445-96-8 |
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Molecular Formula |
C22H17N5O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(E)-1-(1-benzyl-5-nitrobenzimidazol-2-yl)-N-[(2-nitrophenyl)methoxy]methanimine |
InChI |
InChI=1S/C22H17N5O5/c28-26(29)18-10-11-21-19(12-18)24-22(25(21)14-16-6-2-1-3-7-16)13-23-32-15-17-8-4-5-9-20(17)27(30)31/h1-13H,14-15H2/b23-13+ |
InChI Key |
YWGSBSVPTXREKR-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2/C=N/OCC4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=NOCC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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